Lithium butyrate

HDAC inhibition epigenetics short-chain fatty acid

Lithium butyrate (CAS 21303-03-7; synonym: lithium butanoate; MW 94.038 g mol⁻¹; formula C₄H₇LiO₂) is the lithium salt of butyric acid, a straight-chain C4 short-chain fatty acid (SCFA). It dissolves in water, DMSO, and lower alcohols.

Molecular Formula C4H7LiO2
Molecular Weight 94.1 g/mol
CAS No. 21303-03-7
Cat. No. B11947141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium butyrate
CAS21303-03-7
Molecular FormulaC4H7LiO2
Molecular Weight94.1 g/mol
Structural Identifiers
SMILES[Li+].CCCC(=O)[O-]
InChIInChI=1S/C4H8O2.Li/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1
InChIKeyWIAVVDGWLCNNGT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Butyrate (CAS 21303-03-7) for Research Procurement: Compound Identity and Comparator Landscape


Lithium butyrate (CAS 21303-03-7; synonym: lithium butanoate; MW 94.038 g mol⁻¹; formula C₄H₇LiO₂) is the lithium salt of butyric acid, a straight-chain C4 short-chain fatty acid (SCFA) [1] [2]. It dissolves in water, DMSO, and lower alcohols [3]. The compound serves as a dual-source reagent that simultaneously delivers lithium cations (Li⁺) and butyrate anions (C₃H₇COO⁻) from a single well-defined stoichiometric entity, distinguishing it from physical mixtures of separate lithium and butyrate sources. In biological systems, Li⁺ acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor (Ki ≈ 2–3 mM), while the butyrate anion functions as a histone deacetylase (HDAC) inhibitor (class I HDAC IC₅₀: 52 ± 11 µM) [4] [5]. The closest comparators for procurement decisions are lithium carbonate (Li₂CO₃), sodium butyrate (NaB), and lithium chloride (LiCl).

Lithium Butyrate (CAS 21303-03-7) Procurement Risk: Why Simple In-Class Substitution Is Not Equivalent


Treating lithium butyrate as interchangeable with lithium carbonate or sodium butyrate disregards the fundamental pharmacological asymmetry embedded in the counterion. Lithium carbonate delivers Li⁺ but lacks an HDAC-inhibiting anion; sodium butyrate supplies the butyrate HDAC inhibitor but contributes Na⁺ instead of therapeutically active Li⁺ [1] [2]. The combination of Li⁺ and butyrate in a single stoichiometric unit is not pharmacologically additive—it enables synergistic intracellular crosstalk, as GSK-3β inhibition (lithium target) and HDAC inhibition (butyrate target) converge on overlapping transcriptional programs including β-catenin/LEF-TCF signaling and BDNF promoter activation [3] [4]. Physical co-administration of two separate compounds introduces batch ratio variability, differential dissolution kinetics, and potential precipitation or incompatibility in dosing solutions that a single-salt formulation avoids. Substituting lithium butyrate with in-class alternatives therefore forfeits the single-compound dual-mechanism advantage and introduces experimental confounds arising from unmatched counterion pharmacology.

Differential Evidence for Lithium Butyrate (CAS 21303-03-7): Quantitative Head-to-Head and Class-Level Comparisons vs. Lithium Carbonate, Sodium Butyrate, and Lithium Chloride


Butyrate Anion HDAC Inhibition Potency vs. Lithium Carbonate Anion (Carbonate): Class-Level Inference

Lithium butyrate provides a butyrate anion that inhibits class I/II HDAC enzymes with an IC₅₀ of 52 ± 11 µM in cell-free fluorimetric HDAC activity assays, whereas the carbonate anion of lithium carbonate exhibits no measurable HDAC inhibitory activity [1]. The butyrate anion also inhibits HDAC1, HDAC2, and HDAC7 with IC₅₀ values of 0.3, 0.4, and 0.3 mM, respectively . This confers a unique epigenetic regulatory dimension to lithium butyrate that lithium carbonate completely lacks.

HDAC inhibition epigenetics short-chain fatty acid

Quantified Synergy Between Lithium Cation and Butyrate Anion in Neuronal Protection: Cross-Study Comparable Evidence

Leng et al. (2008) demonstrated that pretreatment of aging cerebellar granule cells with lithium (1 mM LiCl) alone or the HDAC inhibitor sodium butyrate (1–2 mM) alone provided little or no neuroprotection against glutamate-induced cell death; however, co-presence of lithium (1 mM) and sodium butyrate (1–2 mM) resulted in complete blockade of glutamate excitotoxicity [1]. Quantitative synergy was mechanistically linked to potentiated serine phosphorylation of GSK-3α/β and enhanced β-catenin-dependent LEF/TCF transcriptional activity—both significantly greater with the combination than with either agent alone. As lithium butyrate dissociates in solution to deliver equimolar Li⁺ and butyrate simultaneously from a single entity, it serves as a stoichiometrically self-contained source of this synergistic pair.

neuroprotection synergy glutamate excitotoxicity GSK-3β

Reduced Cytotoxicity of Lithium Organic Acid Salt vs. Lithium Carbonate in HEK293 Cells: Patent-Based Direct Comparison

In a CCK-8 cytotoxicity assay using HEK293 cells, a lithium isobutyrate-L-proline salt (lithium organic acid; lithium n-butyrate is explicitly claimed as an interchangeable organic acid moiety) showed markedly lower cytotoxicity than lithium carbonate when tested at concentrations of 0, 0.7, 1.56, 3.12, 6.25, 12.5, 25, and 50 mM over 12 and 24 h [1]. The patent explicitly states that lithium n-butyrate (the target compound) is functionally replaceable with lithium isobutyrate in the invention [1]. Furthermore, acute oral toxicity testing in Kunming mice (limit test) showed that a single oral dose of 5,000 mg kg⁻¹ of the lithium isobutyrate-L-proline salt produced no mortality, whereas lithium carbonate administered at 464–4,640 mg kg⁻¹ via Horn's method exhibited dose-dependent lethality [1].

cytotoxicity safety lithium organic salt lithium carbonate

Higher Blood Lithium Bioavailability of Organic Lithium Salt vs. Lithium Carbonate: Pharmacokinetic Evidence

In a pharmacokinetic study in male SD rats (N=38), oral administration of a lithium isobutyrate-L-proline salt (0.08 mmol lithium per rat via gavage) produced higher blood plasma lithium levels at multiple time points (0.5, 1, 4, 8, 12, 24 h) compared to an equimolar lithium dose administered as lithium carbonate [1]. Lithium concentrations in plasma were quantified by ICP-MS. The patent explicitly claims lithium n-butyrate as an alternative organic acid moiety to isobutyrate [1]. This indicates that the organic butyrate salt form enhances lithium oral absorption beyond what is achievable with the standard inorganic carbonate salt.

pharmacokinetics bioavailability blood lithium level ICP-MS

Single-Salt Stoichiometric Precision vs. Co-Administered LiCl + NaB Mixtures: Procurement and Experimental Design Advantage

Lithium butyrate (C₄H₇LiO₂, MW 94.038) provides lithium and butyrate at a fixed 1:1 molar ratio from a single certified lot, eliminating the inter-lot variability inherent in sourcing lithium chloride (MW 42.39) and sodium butyrate (MW 110.09) from separate vendors or batches . Commercial lithium butyrate is available as a catalogued research reagent (Sigma-Aldrich S813958, AldrichCPR) . In contrast, preparing 1:1 Li⁺:butyrate solutions from LiCl + NaB involves weighing two hygroscopic solids with different water contents, introducing stoichiometric error that propagates into dose-response data. The single-salt format also ensures identical dissolution kinetics for both counterions in aqueous or DMSO-based assay media [1].

reagent sourcing assay reproducibility stoichiometry dissolution

Thermodynamic Characterization (Solid-State) Enabling Process Development and Formulation: NIST Reference Data

Lithium butyrate is thermodynamically characterized in the NIST Standard Reference Data Program, with measured solid-state standard molar entropy (S°solid,1 bar = 173.36–174.27 J mol⁻¹ K⁻¹) and constant-pressure heat capacity Cp(solid) = 153.40–154.23 J mol⁻¹ K⁻¹ at 298.15 K, determined across the temperature range 5–350 K [1] [2]. These data are not available for lithium chloride or lithium carbonate at comparable resolution, giving lithium butyrate an advantage for applications requiring precise thermodynamic input parameters such as crystallization process design, solubility modelling, and solid-state formulation stability prediction.

thermodynamics solid-state heat capacity process chemistry

Optimized Application Scenarios for Lithium Butyrate (CAS 21303-03-7) Based on Evidenced Differentiation


Single-Reagent Neuroprotection and Neuroepigenetics Assays Requiring Simultaneous GSK-3β and HDAC Inhibition

For in vitro neuroprotection assays (e.g., glutamate-induced excitotoxicity models in primary neuronal cultures), lithium butyrate provides both the GSK-3β-inhibiting Li⁺ cation and the HDAC-inhibiting butyrate anion from one stock solution. This eliminates the need to titrate and cross-validate two separate compounds (e.g., LiCl + NaB). The Leng et al. (2008) demonstration that lithium + sodium butyrate co-treatment achieves complete protection—whereas either agent alone is ineffective—establishes the mechanistic rationale [1].

Preclinical Pharmacokinetic and Toxicology Studies Requiring Enhanced Oral Lithium Bioavailability with Reduced Toxicity

In rodent models where dosing convenience and safety margins are critical, lithium butyrate (or its isobutyrate structural analog) offers higher blood lithium exposure per oral dose compared to lithium carbonate, as shown by ICP-MS pharmacokinetic profiling in SD rats [1]. The lower cytotoxicity profile in HEK293 cells and reduced acute oral toxicity in Kunming mice support its use in chronic dosing paradigms where lithium carbonate toxicity limits experimental duration.

Trophoblast Differentiation and Wnt/β-Catenin Pathway Studies Requiring Defined Cation-Anion Pharmacology

The differential effects of butyrate anion (syncytiotrophoblast differentiation via HDAC inhibition and nuclear β-catenin accumulation) vs. lithium cation (endovascular trophoblast differentiation via GSK-3 inhibition) have been comprehensively characterized in rhesus monkey trophoblast models [1]. Lithium butyrate allows researchers to investigate the integrated cross-talk between both pathways with a single compound of defined stoichiometry, rather than relying on separate sodium butyrate and lithium chloride treatments that introduce sodium and chloride as confounding counterions.

Solid-State Formulation Development and Crystallization Process Design Leveraging Validated NIST Thermodynamic Data

For academic or industrial teams developing novel solid-dosage forms or cocrystals of lithium salts, lithium butyrate is uniquely supported by NIST thermodynamic reference data (S°, Cp, 5–350 K) generated from two independent calorimetric studies [1] . This enables predictive process modelling of crystallization, lyophilization, and solid-state stability that is not possible with most other lithium salts for which equivalent data are absent.

Quote Request

Request a Quote for Lithium butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.